

Diazo Reagent OA principle for GOT activity detection.

Author: BenchChem Technical Support Team. **Date:** November 2025

Compound of Interest

Compound Name: Diazo Reagent OA

Cat. No.: B078003

[Get Quote](#)

An In-depth Technical Guide to the **Diazo Reagent OA** Principle for GOT Activity Detection

Introduction

Aspartate aminotransferase (AST), also known as glutamic-oxaloacetic transaminase (GOT), is a pivotal enzyme in amino acid metabolism.[1] It catalyzes the reversible transfer of an α -amino group between aspartate and glutamate.[1][2] AST is widely distributed throughout the body, with the highest concentrations found in the liver, heart, and skeletal muscles.[3][4] Elevated serum levels of AST are clinically significant indicators of tissue damage, particularly in liver diseases such as hepatitis and cirrhosis, as well as in cases of myocardial infarction.[3][5] Consequently, the accurate and reliable quantification of GOT activity is a cornerstone of diagnostic medicine and biomedical research.

Among the various methods developed for GOT activity detection, the colorimetric assay utilizing a diazo reagent offers a specific and sensitive approach.[6][7] This technique, a fixed-time method, is predicated on the reaction of a stabilized diazonium salt with oxaloacetate, a product of the GOT-catalyzed transamination.[6][8] The resulting chromophore's intensity is directly proportional to the GOT activity in the sample. This guide provides a comprehensive overview of the **Diazo Reagent OA** principle, detailed experimental protocols, and performance data for researchers, scientists, and drug development professionals.

Core Principle of the Diazo Reagent OA Method

The detection of GOT activity using the **Diazo Reagent OA** method is a two-step process. The first reaction is enzymatic, and the second is a chemical color-producing reaction.

- **Enzymatic Transamination:** The process begins with the GOT enzyme present in the sample catalyzing the transfer of an amino group from L-aspartate to 2-oxoglutarate (also known as α -ketoglutarate). This transamination reaction produces L-glutamate and oxaloacetate.[3][4]
- **Colorimetric Reaction:** The oxaloacetate generated in the first step then reacts with a stabilized diazonium salt, such as Fast Violet B Salt or a similar compound, in what is known as a diazo coupling reaction.[6][8][9] This reaction yields a stable, colored diazo compound.[7] The intensity of the resulting color, which can be measured spectrophotometrically, is directly proportional to the amount of oxaloacetate produced and, therefore, to the GOT activity in the sample.[3]

Caption: The two-step principle of GOT activity detection using the **Diazo Reagent OA** method.

Detailed Experimental Protocol

The following is a generalized protocol synthesized from various commercial assay kits.[5][8][10] Researchers should optimize parameters based on their specific samples and equipment.

Reagent Preparation

- **GOT Assay Buffer:** A phosphate or TRIS buffer (e.g., 85-100 mmol/L, pH 7.5) is typically used.[3][4] This should be warmed to room temperature before use.
- **Substrate Solution:** Prepare a solution containing L-aspartate (e.g., 200 mmol/L) and 2-oxoglutarate (e.g., 2 mmol/L) in the assay buffer.[3] Some protocols require pre-warming this solution to 37°C.[10]
- **Diazo Color Reagent:** The stabilized diazonium salt is provided, often in a lyophilized form that needs to be reconstituted with deionized water or a specific buffer as per the manufacturer's instructions.[5][8] This reagent should be protected from light.
- **Standard (Optional but Recommended):** An oxaloacetate or pyruvate standard can be used to generate a standard curve for absolute quantification.[8][11]

Sample Preparation

- Serum/Plasma: Samples should be free of hemolysis.[12] Serum can often be diluted directly in the assay buffer.[5] GOT is stable in serum for up to 28 days at 2-8°C.[3]
- Tissues: Homogenize approximately 50 mg of tissue in 200 µl of ice-cold assay buffer. Centrifuge the homogenate at high speed (e.g., 13,000 x g for 10 minutes) to pellet insoluble material. The resulting supernatant is used for the assay.[5][10]
- Cultured Cells: Lyse 1×10^6 cells in ice-cold assay buffer. Centrifuge to remove cellular debris, and collect the supernatant.[5]

Assay Procedure

The following workflow is designed for a 96-well plate format but can be adapted for other formats.

Caption: General experimental workflow for the **Diazo Reagent OA** GOT activity assay.

- Reaction Setup: Add the appropriate volume of the Substrate Solution to each well of a 96-well plate.[8]
- Sample Addition: Add the prepared sample (e.g., 5-50 µL) to the wells containing the substrate. Mix well.[5][8]
- First Incubation: Cover the plate and incubate at 37°C for a defined period (e.g., 10 to 30 minutes).[8][10] This allows the enzymatic reaction to proceed.
- Color Development: After the first incubation, add the Diazo Color Reagent to each well.[8]
- Second Incubation: Mix gently and incubate at room temperature for 5 to 15 minutes to allow for complete color development.[3][11]
- Measurement: Read the optical density (absorbance) of each well using a microplate reader at the appropriate wavelength, typically between 505 nm and 530 nm.[3][6]

Data and Performance Characteristics

The performance of the **Diazo Reagent OA** method can be characterized by several key parameters. The data presented below is a summary from various sources and commercial kits.

Parameter	Typical Value	Source(s)
Detection Wavelength	505 - 530 nm	[3] [6]
Assay Type	Colorimetric, Endpoint	[6] [8]
Detection Limit	7 - 10 mU/well or U/L	[4] [5]
Linearity Range	Up to ~90 U/L	[4]
Incubation Time	15 - 60 minutes	[5] [6]
Incubation Temperature	37°C (Enzymatic), Room Temp (Color)	[3] [5] [8]
Sample Type	Serum, Plasma, Tissue Homogenates, Cell Lysates	[3] [5] [10]

Note: For samples with activity exceeding the linear range, dilution with physiological saline or assay buffer is recommended. The final result should be multiplied by the dilution factor.[\[4\]](#)

Advantages and Limitations

Advantages:

- **Specificity:** The use of a stabilized diazonium salt that reacts specifically with oxaloacetic acid enhances the specificity of the assay.[\[6\]](#)
- **Sensitivity:** The method is sensitive enough to detect low levels of GOT activity.[\[5\]](#)[\[6\]](#)
- **Simplicity and Speed:** As a fixed-time endpoint assay, it is relatively simple and rapid to perform, making it suitable for high-throughput screening.[\[6\]](#)[\[7\]](#)
- **Minimized Blanks:** The color reaction is specific to the reaction product, which helps to minimize the reagent blank.[\[6\]](#)[\[7\]](#)

Limitations:

- **Interference:** As with any colorimetric assay, substances in the sample that absorb light at the detection wavelength can cause interference. Lipemic or hemolyzed samples may require a sample blank.^[4]^[11]
- **Endpoint Method:** Unlike kinetic assays that measure the rate of reaction over time, this endpoint method may be less precise for very high activity samples where substrate depletion can occur.
- **Oxaloacetate Instability:** Oxaloacetate can spontaneously decarboxylate to pyruvate.^[10]^[11] The assay conditions are optimized to minimize this, but it remains a potential source of inaccuracy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Aspartate transaminase - Wikipedia [en.wikipedia.org]
- 2. Mechanism of action of aspartate aminotransferase proposed on the basis of its spatial structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biolabo.fr [biolabo.fr]
- 4. labvielab.com [labvielab.com]
- 5. assaygenie.com [assaygenie.com]
- 6. Aspartate Aminotransferase (AST/GOT) and Alanine Aminotransferase (ALT/GPT) Detection Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. chembk.com [chembk.com]
- 10. fn-test.com [fn-test.com]

- 11. elkbiotech.com [elkbiotech.com]
- 12. linear.es [linear.es]
- To cite this document: BenchChem. [Diazo Reagent OA principle for GOT activity detection.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b078003#diazo-reagent-oa-principle-for-got-activity-detection]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com